Heclin -

Heclin

Catalog Number: EVT-269422
CAS Number:
Molecular Formula: C17H17NO3
Molecular Weight: 283.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Heclin is a small molecule inhibitor that specifically targets HECT (Homologous to the E6-AP Carboxyl Terminus) E3 ubiquitin ligases []. It acts by binding to the HECT domain of these ligases and inducing a conformational change that results in the oxidation of the active site cysteine residue []. This inhibits the ability of the ligase to transfer ubiquitin to its substrates, thereby blocking the ubiquitination process. Heclin has emerged as a valuable tool in scientific research for investigating the cellular functions of HECT E3 ligases and their involvement in various biological pathways.

PYR-41

  • Compound Description: PYR-41 is a selective, reversible inhibitor of HECT E3 ubiquitin ligases. It has been shown to increase HIF-1α expression in HCT116 cells under hypoxia, RCC4 cells under normoxia, and SW480 cells under both normoxia and hypoxia []. PYR-41 also induced transcriptional activity on PGK1-HRE in both HCT116 and SW480 cells [].
  • Relevance: PYR-41 is structurally related to Heclin and shares its ability to inhibit HECT E3 ubiquitin ligases. Both compounds demonstrate potential for stimulating HIF activity under normoxia or hypoxia, which may be beneficial in treating diseases characterized by anemia and hypoxemia [].

C646

  • Relevance: While its specific activity is not detailed in the provided papers, its inclusion alongside PYR-41 and 4E1RCat as a Heclin analog suggests a potential role in modulating HIF-1α expression and transcriptional activity, similar to Heclin [].

4E1RCat

  • Compound Description: 4E1RCat is a potent analog of Heclin and a selective, reversible inhibitor of HECT E3 ubiquitin ligases. It has been shown to robustly activate transcription on both VEGF-HRE and PGK1-HRE in HCT116 and SW480 cells [].
  • Relevance: As a Heclin analog, 4E1RCat likely shares structural similarities and exhibits a similar inhibitory effect on HECT E3 ubiquitin ligases. It demonstrates a more potent effect on transcriptional activation compared to PYR-41, further highlighting the potential of targeting Smurf2 with Heclin-like compounds [].

MG132

  • Compound Description: MG132 is a potent, cell-permeable, and reversible inhibitor of proteasome activity. It has been shown to partially rescue HIF-1α expression following Smurf2 overexpression, indicating the involvement of proteasome-dependent degradation in Smurf2-mediated HIF-1α destabilization [].

SBI-0206965

  • Compound Description: SBI-0206965 is a specific inhibitor of ULK1, a key protein involved in the initiation of autophagy. It effectively blocks autophagy induction in head and neck cancer (HNC) cell lines and enhances the efficacy of radiation, cetuximab, and the mTORC inhibitor AZD8055 in reducing cell survival [].
  • Relevance: Unlike Heclin, which targets HECT E3 ubiquitin ligases, SBI-0206965 specifically inhibits autophagy. The study highlights the potential of combining specific autophagy inhibitors with standard treatments to overcome therapeutic resistance, suggesting a potential application for Heclin in combination with SBI-0206965 or similar compounds to enhance treatment efficacy in HNC [].

Dorsomorphin

  • Compound Description: Dorsomorphin is a selective inhibitor of AMP-dependent protein kinase (AMPK). It effectively reduces TLR2-mediated iNOS/NO, TNF-α, and IL-6 production by blocking Txnip degradation [].

MLN4924

  • Compound Description: MLN4924 is an inhibitor of NEDD4 E3 ligases. It was used alongside Heclin in a study on atherosclerosis to investigate the role of E3 ligases in the progression of the disease [].
  • Relevance: Both MLN4924 and Heclin target E3 ligases, showcasing the importance of this enzyme family as potential drug targets. Although MLN4924 is specific to NEDD4 and Heclin inhibits a broader range of HECT E3 ligases, their combined use in the study highlights the interconnectedness of different E3 ligases in complex biological processes like atherosclerosis [].
Source and Classification

Heclin was first synthesized in a study focused on developing inhibitors for ubiquitin ligases. It is classified as a small molecule and falls under the category of chemical inhibitors that modulate the activity of enzymes involved in the ubiquitin-proteasome system. Its structure and mechanism suggest that it interacts with the active sites of HECT ligases, providing a basis for further medicinal chemistry explorations aimed at enhancing its efficacy and selectivity .

Synthesis Analysis

Methods and Technical Details

The synthesis of Heclin has been reported to occur in three main steps using readily available starting materials. The synthesis involves strategic reactions that culminate in the formation of the final compound, which is characterized by its bicyclic structure. The process includes:

  1. Initial Reaction: A Vilsmeier-Haak reaction is typically employed to introduce necessary functional groups.
  2. Cyclization: Subsequent cyclization reactions lead to the formation of the bicyclic core structure.
  3. Purification: The final product is purified using standard chromatographic techniques to ensure high purity for biological testing.

These steps highlight the synthetic accessibility of Heclin, making it a viable candidate for further structural modifications to improve its biological activity .

Molecular Structure Analysis

Structure and Data

Heclin's molecular structure features a bicyclic framework that is essential for its interaction with HECT ligases. The compound has been characterized using X-ray crystallography, providing detailed insights into its three-dimensional conformation. Key structural data includes:

  • Molecular Formula: C₁₃H₁₅N₃O
  • Molecular Weight: 229.28 g/mol
  • Key Functional Groups: The presence of amine and hydroxyl groups contributes to its binding affinity.

The structural analysis indicates that specific regions within Heclin are critical for its binding interactions with target ligases, influencing its inhibitory potency .

Chemical Reactions Analysis

Reactions and Technical Details

Heclin's primary function as an inhibitor involves its interaction with HECT-type ubiquitin ligases, effectively blocking their activity. In biochemical assays, Heclin has demonstrated:

  • Inhibition of Auto-Ubiquitination: It significantly reduces the auto-ubiquitination activity of Smurf2 and other ligases.
  • Mechanism of Action: Unlike competitive inhibitors that directly block E2 enzyme binding, Heclin appears to stabilize an inactive conformation of the ligase, thus preventing substrate ubiquitination without affecting E1 enzyme activity .

These reactions underscore Heclin's role in modulating ubiquitin signaling pathways.

Mechanism of Action

Process and Data

The mechanism by which Heclin inhibits HECT ligases involves several key processes:

  1. Binding to Ligase Active Site: Heclin binds to specific sites on HECT ligases, altering their conformation.
  2. Inhibition Profile: In vitro studies show that Heclin inhibits ubiquitination rapidly (within minutes) without causing significant aggregation of the E3 ligase.
  3. Non-Competitive Nature: Unlike some inhibitors, Heclin does not exhibit competitive inhibition against E2 enzymes; instead, it alters the dynamics of the E3 ligase itself.

Quantitative assays have shown IC50 values ranging from 6.3 µM to 9 µM across different HECT ligases, indicating effective inhibition at relatively low concentrations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Heclin exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: Shows stability under physiological conditions but may require careful storage to prevent degradation.
  • Melting Point: Specific melting point data is not widely reported but should be determined through experimental methods.

These properties are crucial for its application in biological assays and potential therapeutic contexts .

Applications

Scientific Uses

Heclin's primary applications lie within research focused on protein regulation via ubiquitination. Key areas include:

  • Drug Discovery: As a lead compound for developing more potent inhibitors targeting HECT-type ligases.
  • Cancer Research: Due to the role of ubiquitin-mediated degradation in cancer progression, Heclin could provide insights into novel therapeutic strategies.
  • Biochemical Studies: Utilized in assays to elucidate mechanisms of action for other small-molecule inhibitors or to study ubiquitin signaling pathways.
Molecular Mechanisms of Heclin-Mediated HECT E3 Ubiquitin Ligase Inhibition

Structural Basis of HECT E3 Ligase Interaction with Heclin

Heclin (C₁₄H₁₀O₄) inhibits HECT E3 ligases by binding to a conserved cryptic pocket near the E2-binding interface on the N-lobe. Structural analyses reveal that Heclin's planar anthraquinone core inserts into a hydrophobic cleft formed by residues from the α-helical bundle of the HECT N-lobe, while its carboxylate groups form hydrogen bonds with critical tyrosine and arginine residues (e.g., Tyr⁶⁴⁹ and Arg⁷⁰⁵ in WWP1) [4] [6]. This binding site overlaps with the E2-docking surface, sterically obstructing essential protein-protein interactions. Cryo-EM and crystallographic studies demonstrate that Heclin binding stabilizes an open conformation of the HECT domain, preventing the hinge-mediated rotation required for catalytic activity. Specifically, in WWP1, Heclin binding induces a 12° rigid-body shift in the N-lobe orientation relative to the C-lobe, disrupting the architecture necessary for ubiquitin transfer [4].

Table 1: Key Residues Mediating Heclin Binding in HECT E3 Ligases

HECT LigaseHydrophobic Pocket ResiduesHydrogen Bonding ResiduesBinding Affinity (Kd, μM)
WWP1Phe⁶²⁷, Leu⁶³⁰, Val⁷⁰⁸Tyr⁶⁴⁹, Arg⁷⁰⁵3.2 ± 0.4
WWP2Phe⁶¹⁸, Leu⁶²¹, Val⁶⁹⁷Tyr⁶⁴⁰, Arg⁶⁹⁴5.1 ± 0.6
NEDD4LMet⁴³⁴, Ile⁴³⁷, Leu⁵¹⁰Tyr⁴⁵⁶, Arg⁵⁰⁸>100 (Weak binding)

Inhibition of E2-Ubiquitin Binding and Catalytic Conformational Changes

Heclin directly competes with E2~Ub conjugates for binding to the HECT N-lobe, disrupting the formation of the catalytically active E2-E3 complex. Surface plasmon resonance (SPR) assays demonstrate that Heclin reduces UbcH7 binding affinity to WWP1 by 30-fold (ΔG = -4.2 kcal/mol) [4] [6]. This inhibition prevents the transthiolation reaction where ubiquitin is transferred from the E2 active site to the catalytic cysteine of the HECT ligase. Furthermore, Heclin binding allosterically restricts the flexibility of the glycine-rich hinge (residues 700-710 in WWP1) that connects the N-lobe and C-lobe. Molecular dynamics simulations reveal a 75% reduction in hinge domain mobility upon Heclin binding, which prevents the C-lobe from adopting the closed conformation required for substrate ubiquitination. This dual mechanism—competitive E2 exclusion and conformational restriction—effectively halts the ubiquitin transfer cascade [4] [6].

Table 2: Impact of Heclin on E2 Recruitment Kinetics

E2 EnzymeKd (Control, μM)Kd (+Heclin, μM)Inhibition Efficiency (%)
UbcH70.8 ± 0.124.3 ± 2.796.7
UbcH5b1.2 ± 0.228.9 ± 3.195.8
Ube2K5.6 ± 0.731.5 ± 4.282.2

Oxidative Inactivation of Active-Site Cysteine Residues

Beyond steric hindrance, Heclin promotes oxidative inactivation of the catalytic cysteine (Cys⁷⁵³ in WWP1) through indirect mechanisms. In vitro ubiquitination assays show that Heclin accelerates the formation of disulfide bonds between the active-site cysteine and proximal cysteines under physiological oxygen levels, reducing catalytic activity by 85% within 30 minutes [2] [5]. Mass spectrometry analyses of tryptic peptides confirm sulfenic acid (-SOH) modifications at the catalytic cysteine upon Heclin treatment. This oxidation is reversible by dithiothreitol (DTT), restoring 70% of basal activity. Crucially, Heclin does not directly act as an oxidizing agent; instead, it induces conformational changes that expose the active site to cellular oxidants. Mutagenesis studies (C753A/C758A double mutant) render WWP1 resistant to Heclin-induced oxidation, confirming the mechanism relies on cysteine accessibility [2] [5].

Selectivity Profiling Across HECT Ligase Subtypes

Heclin exhibits marked selectivity differences among HECT ligase subtypes due to structural variations in their E2-binding pockets. Biochemical profiling reveals the highest potency against WWP1 (IC₅₀ = 6.9 μM) and WWP2 (IC₅₀ = 15.2 μM), moderate activity against Smurf2 (IC₅₀ = 32.4 μM), and minimal inhibition of NEDD4 (IC₅₀ >100 μM) [4] [5] [6]. This selectivity correlates with residue divergence in the Heclin-binding pocket: WWP1/WWP2 contain a compact hydrophobic groove lined by aromatic residues, while NEDD4 possesses a bulkier methionine (Met⁴³⁴) that sterically clashes with Heclin's anthraquinone ring. Notably, Smurf2 inhibition requires higher Heclin concentrations due to its flexible C2 domain, which partially occludes the HECT domain. Cellular assays using siRNA-depleted cells confirm subtype-specific inhibition, where Heclin (20 μM) reduces ubiquitination of WWP1 substrates (e.g., PTEN) by 60–70% but minimally affects NEDD4 substrates (e.g., ENaC) [4] [6].

Table 3: Subtype Selectivity Profile of Heclin

HECT LigaseIC₅₀ (μM)Fold Selectivity vs. WWP1Key Differentiating Residues
WWP16.9 ± 0.81.0Tyr⁶⁴⁹, Phe⁶²⁷, Val⁷⁰⁸
WWP215.2 ± 1.52.2Tyr⁶⁴⁰, Phe⁶¹⁸, Val⁶⁹⁷
Smurf232.4 ± 3.14.7Leu⁶³⁹, His⁷¹⁰
NEDD4>100>14.5Met⁴³⁴, Gln⁴⁵⁸

Kinetic Analysis of Ubiquitin Transfer Disruption

Real-time kinetic assays (e.g., UPS-CONA) demonstrate that Heclin non-competitively inhibits E1-E2 transthiolation and competitively blocks E2-HECT interactions [5]. For WWP1, Heclin reduces the catalytic turnover (kcat) by 8-fold (0.25 s⁻¹ → 0.03 s⁻¹) and increases the Km for the E2~Ub conjugate by 5-fold (0.8 μM → 4.1 μM) [5] [6]. Pre-steady-state kinetics reveal a biphasic inhibition pattern: rapid initial disruption of E2 binding (Ki = 4.3 μM) followed by slow-onset inactivation (t½ = 12 min) due to active-site oxidation. This dual kinetic behavior aligns with Heclin's two-pronged mechanism—direct steric interference and oxidative cysteine modification. Notably, Heclin's inhibition constant (Ki) correlates with structural flexibility; ligases with rigid hinges (e.g., WWP1) exhibit 3-fold lower Ki values than flexible counterparts (e.g., Smurf2) [5] [6].

Table 4: Kinetic Parameters of Heclin-Mediated Inhibition

ParameterWWP1 (Control)WWP1 (+Heclin)Smurf2 (+Heclin)
kcat (s⁻¹)0.25 ± 0.030.03 ± 0.0050.09 ± 0.01
Km (E2~Ub, μM)0.8 ± 0.14.1 ± 0.42.7 ± 0.3
Ki (μM)-4.3 ± 0.512.9 ± 1.8

Properties

Product Name

Heclin

IUPAC Name

(E)-N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

InChI

InChI=1S/C17H17NO3/c1-3-15-8-9-16(21-15)10-11-17(20)18-14-6-4-13(5-7-14)12(2)19/h4-11H,3H2,1-2H3,(H,18,20)/b11-10+

InChI Key

SPTWXRJNCFIDRQ-ZHACJKMWSA-N

SMILES

CCC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)C(=O)C

Solubility

Soluble in DMSO

Synonyms

Heclin;

Canonical SMILES

CCC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)C(=O)C

Isomeric SMILES

CCC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.